Alprenoxime

Description

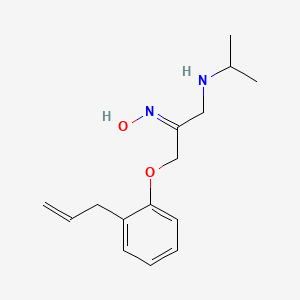

Structure

3D Structure

Propriétés

IUPAC Name |

(NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSSGNEFUEPA-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C(=N/O)/COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118552-63-9 | |

| Record name | Alprenoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118552639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Chemical Modifications of Alprenoxime and Its Analogues

Methodologies for Alprenoxime Synthesis

The primary synthesis of this compound, a ketoxime derivative of the beta-blocker alprenolol (B1662852), involves the oximation of the corresponding ketone precursor. A common laboratory-scale method begins with the reaction of alprenolol with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out in a mixture of ethanol (B145695) and water, with sodium acetate (B1210297) acting as a base. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification of the resulting this compound is often achieved through recrystallization from a hot solvent such as ethanol.

Another described synthetic route involves the oxidation of aryloxy-β-amino alcohols using activated dimethyl sulfoxide (B87167) (DMSO), which promotes a neighboring group effect for C-N oxidation. For industrial-scale production, continuous-flow synthesis in solid-phase reactors may be employed to enhance scalability and reproducibility.

Key analytical techniques for characterizing this compound include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the oxime functional group (N-O stretch at 950–970 cm⁻¹ and C=N stretch at 1640–1690 cm⁻¹).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To identify the characteristic singlet for the oxime proton.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): To assess the purity of the compound.

Mass Spectrometry: For verification of the molecular weight.

Design and Synthesis of this compound Analogues

The design of this compound analogues has been a focal point of research, aiming to refine the therapeutic properties of beta-adrenergic blockers.

This compound as a Ketoxime Precursor of Alprenolol

This compound is fundamentally a prodrug of the well-known beta-blocker, alprenolol. wikipedia.org This means that this compound itself is biologically inactive but is converted in vivo to the active therapeutic agent, alprenolol. wikipedia.org The conversion happens through enzymatic hydrolysis, specifically by hydrolase enzymes that cleave the oxime group to reveal the ketone, which is then reduced to the active alcohol form of alprenolol. wikipedia.org This targeted bioactivation is a key feature of its design.

Development of Oxime and Methoxime Derivatives of Beta-Adrenergic Blockers

The development of oxime and methoxime derivatives extends beyond alprenolol to other beta-blockers. nih.govnih.gov The insertion of an oxime ether in place of the typical ether linkage in aryloxypropanolamine beta-blockers has been shown to retain β2-antagonist activity. nih.gov This strategy has led to the synthesis of various O-(3-alkylamino-2-hydroxypropyl)oxime derivatives. nih.gov The rationale behind creating these derivatives is often to enhance properties like lipophilicity, which can improve membrane penetration, or to create prodrugs that can be targeted to specific tissues, such as the eye. nih.gov For instance, ketoxime analogs of β-adrenergic blockers were developed as potential antiglaucoma agents with higher lipid solubility and reduced systemic toxicity compared to their parent drugs. nih.gov

Stereochemical Considerations in Analogue Design (Z/E Configurations)

The carbon-nitrogen double bond in the oxime group of this compound and its analogues can exist in two geometric isomeric forms: Z (zusammen) and E (entgegen). nih.govlibretexts.org In the Z isomer, the highest-priority groups on each atom of the double bond are on the same side, while in the E isomer, they are on opposite sides. libretexts.org While these isomers can often be separated, for some oxime ether derivatives of beta-blockers, it has been reported that there is no significant difference in the beta-blocking activity between the E and Z isomers. nih.gov However, the interconversion between Z and E isomers can be much faster in biological fluids than in simple buffers, suggesting enzymatic involvement in this isomerization process. researchgate.net This rapid equilibration in a biological environment may render the separation of isomers for administration less critical for some applications. researchgate.net

Retrometabolic Drug Design Principles in this compound Analogue Development

Retrometabolic drug design is a strategy that integrates metabolic considerations into the drug design process to create safer, more targeted therapeutic agents. wikipedia.orgnih.gov This approach involves designing molecules that, after exerting their therapeutic effect at the target site, are metabolized into inactive forms. wikipedia.org this compound is a prime example of a compound developed using these principles. researchgate.net

Chemical Delivery Systems (CDS) Approach for Ocular Targeting

A key application of retrometabolic design for this compound is the Chemical Delivery System (CDS) approach for ocular targeting. wikipedia.orgnih.govresearchgate.net The goal is to deliver a drug to the eye to treat conditions like glaucoma while minimizing the systemic side effects commonly associated with beta-blockers, such as cardiovascular effects. wikipedia.orgscilit.com

The CDS strategy designs a biologically inert molecule (the prodrug, in this case, this compound) that can penetrate the target tissue (the eye). wikipedia.org Once in the eye, specific enzymes present in high concentrations, such as oxime hydrolases in the iris-ciliary body, catalyze the conversion of the prodrug into its active form (alprenolol). wikipedia.orgresearchgate.net This site-specific enzymatic activation ensures that the active drug is generated primarily at the desired site of action. nih.gov Subsequently, reductive enzymes, also located in the iris-ciliary body, can produce the active S-(–) stereoisomer of the corresponding β-blocker. researchgate.net

This targeted delivery significantly improves the therapeutic index of the drug. scilit.com Studies have shown that topically administered this compound effectively reduces intraocular pressure, while its systemic administration results in negligible cardiovascular effects compared to the administration of alprenolol itself. scilit.com This highlights the success of the CDS approach in localizing the drug's activity and enhancing its safety profile. researchgate.netscilit.com

Interactive Data Tables

Table 1: Synthesis Parameters for this compound

| Parameter | Recommended Condition | Purpose |

| Primary Reactants | Alprenolol, Hydroxylamine Hydrochloride | Forms the oxime from the ketone precursor. |

| Base | Sodium Acetate | Facilitates the oximation reaction. |

| Solvent | Ethanol-Water (1:1) | Enhances solubility of reactants and reaction kinetics. |

| Temperature | 35°C | Balances reaction rate and minimizes decomposition. |

| Reaction Time | 6–8 hours | Ensures complete oximation. |

| Purification Method | Recrystallization from hot ethanol | Achieves high purity (>98%). |

Table 2: Analytical Characterization of this compound

| Technique | Observation | Significance |

| FT-IR Spectroscopy | N–O stretch: 950–970 cm⁻¹; C=N stretch: 1640–1690 cm⁻¹ | Confirms the formation of the oxime functional group. |

| ¹H NMR Spectroscopy | Characteristic singlet for oxime proton | Structural confirmation of the this compound molecule. |

| HPLC/UPLC | Single peak at a specific retention time | Assessment of compound purity. |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₅H₂₂N₂O₂ | Verification of the molecular weight (262.35 g/mol ). nih.gov |

Soft Drug Design Paradigm Applied to this compound Research

The development of this compound is a direct application of the soft drug design paradigm, which aims to create pharmacologically active compounds that undergo predictable and controlled metabolism into inactive, non-toxic molecules. This approach is particularly advantageous for localized therapies, such as ophthalmic applications, where minimizing systemic side effects is crucial. nih.gov

This compound was designed as a site-specific chemical delivery system (CDS) for the well-known β-adrenergic antagonist, alprenolol, with the goal of creating a potent anti-glaucoma agent with an improved therapeutic index. nih.gov The core concept was to modify the structure of alprenolol to create a "soft" version that would be active at the target site (the eye) but would be rapidly metabolized and inactivated if it entered systemic circulation. This avoids the significant cardiovascular side effects, such as bradycardia (a slowed heart rate), commonly associated with systemically absorbed β-blockers. nih.govidexlab.com

Research findings indicate that this compound successfully achieves this goal. When administered topically to the eye, it produces a significant and lasting reduction in intraocular pressure (IOP). nih.gov However, upon entering the bloodstream, it exhibits only transient and insignificant systemic β-blocking activity compared to alprenolol, which produces a sustained and significant bradycardia. nih.govidexlab.com This site-specific action validates the soft drug approach, recommending this compound as a potent anti-glaucoma agent with minimal systemic risk. nih.gov

Table 1: Pharmacological Profile of this compound vs. Alprenolol

| Feature | This compound (Soft Drug) | Alprenolol (Parent Drug) |

|---|---|---|

| Primary Design Goal | Site-specific antiglaucoma agent with minimal systemic effects. nih.gov | Systemic β-adrenergic blocker. |

| Effect on Intraocular Pressure (Topical) | Significant and prolonged reduction. nih.govidexlab.com | Not specified as a primary topical agent in this context. |

| Systemic Effect (Intravenous) | Insignificant, transient bradycardia. nih.gov | Sustained and significant bradycardia. idexlab.com |

| Therapeutic Index | Significantly improved due to reduced systemic side effects. nih.gov | Standard for a systemically active drug. |

Chemical Stability and Enzymatic Activation Studies of this compound and its Prodrugs

The efficacy of a soft drug like this compound hinges on a delicate balance between chemical stability for formulation and storage, and facile enzymatic activation at the target site. Studies have shown that this compound, which is a methoxime analogue of alprenolone, is chemically stable in isotonic phosphate (B84403) vehicles, a critical characteristic for an ophthalmic solution. idexlab.com

The activation of this compound in the eye is a two-step enzymatic process designed for site-specificity:

Enzymatic Hydrolysis: In the eye, this compound first undergoes enzymatic hydrolysis, where it is converted to the corresponding ketone intermediate. idexlab.com

Enzymatic Reduction: This ketone intermediate is then converted to the active drug, alprenolol, by a carbonyl reductase enzyme that is present in the iris-ciliary body, the target tissue for glaucoma treatment. idexlab.com

This targeted bioactivation mechanism is the key to its safety profile. The facile release of the active drug, alprenolol, occurs preferentially at the site of action, thereby avoiding the unwanted systemic effects associated with the parent drug. idexlab.com

Table 2: Stability and Activation Profile of this compound

| Stage | Compound | Process | Location | Outcome |

|---|---|---|---|---|

| Storage/Formulation | This compound | N/A (Stability) | In isotonic phosphate vehicle | Chemically stable. idexlab.com |

| Activation Step 1 | This compound | Enzymatic Hydrolysis | Eye | Conversion to the corresponding ketone. idexlab.com |

| Activation Step 2 | Ketone Intermediate | Enzymatic Reduction (via Carbonyl Reductase) | Iris-ciliary body of the eye | Release of the active drug, alprenolol. idexlab.com |

Molecular Mechanisms of Action and Receptor Interaction Research

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism Research for (E)-Alprenoxime

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system. wikipedia.orgnih.gov These receptors are pentameric structures that respond to the neurotransmitter acetylcholine and are involved in various physiological processes, including muscle contraction and cognitive functions. wikipedia.orgnih.gov

Based on a review of available scientific literature, there is no significant research focused on the agonistic activity of (E)-Alprenoxime at nicotinic acetylcholine receptors. The primary research thrust for this compound has been directed elsewhere.

Consistent with the lack of research on its nAChR agonism, investigations specifically detailing (E)-Alprenoxime's protein interactions and subsequent ion channel modulation at nicotinic acetylcholine receptors are not present in the current body of scientific literature. The modulation of nAChR ion channels typically involves direct binding to the receptor to stabilize an open or closed state, or allosteric modulation at a site distinct from the acetylcholine binding site. mdpi.com However, such studies have not been reported for Alprenoxime.

Beta-Adrenergic Receptor (β-AR) Modulation Research

The principal mechanism of this compound involves its modulation of the beta-adrenergic receptor (β-AR) system. nih.govncats.io Research has established that this compound functions as a prodrug, which is a pharmacologically inactive compound that is metabolized into an active form within the body. ncats.io In this case, this compound is designed to be converted into its active metabolite, Alprenolol (B1662852). ncats.io Alprenolol is a well-documented non-selective beta-blocker. drugbank.comdrugbank.com Therefore, the modulatory effects of this compound on β-ARs are attributable to the action of Alprenolol following its metabolic activation. ncats.io

The interaction dynamics at beta-adrenergic receptors are defined by the actions of this compound's active metabolite, Alprenolol. Alprenolol acts as a competitive antagonist at both β1- and β2-adrenergic receptors. drugbank.com As an antagonist, it binds to these receptors but does not activate them. Instead, it blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. drugbank.com This blockade prevents the normal physiological responses associated with β-AR stimulation, such as increases in heart rate and cardiac contractility (mediated by β1-receptors) or smooth muscle relaxation (mediated by β2-receptors). nih.gov Studies indicate that Alprenolol possesses little to no intrinsic sympathomimetic activity (ISA), meaning it does not weakly stimulate the receptor it blocks, reinforcing its role as a pure antagonist. drugbank.com

A key area of investigation for this compound has been its development as a site-specific chemical delivery system for treating glaucoma. nih.govncats.io The research was aimed at creating an agent that could lower intraocular pressure (IOP) effectively without causing the systemic cardiovascular side effects common to other beta-blockers. nih.gov

This compound was specifically designed to undergo metabolic activation to Alprenolol within the eye, leveraging the presence of hydrolase and reductase enzymes in the iris-ciliary body. ncats.io Studies performed on rabbits demonstrated that topical administration of this compound resulted in a significant and sustained reduction of IOP for over six hours. nih.govncats.io In contrast, intravenous administration of this compound produced only insignificant and transient bradycardia, whereas a similar dose of Alprenolol caused a significant and long-lasting beta-blockade. nih.gov This research supports a mechanism of site-specific activation within the ocular system, where the prodrug this compound exerts its therapeutic effect locally while its systemic activity remains minimal, thereby improving its therapeutic index as a potential anti-glaucoma agent. nih.govncats.io

Receptor Binding Kinetics and Affinity Studies

Receptor binding kinetics and affinity studies are fundamental in pharmacology for quantifying the interaction between a ligand (like a drug) and its receptor. malvernpanalytical.com These studies determine the strength of the binding (affinity) and the rates of association and dissociation of the ligand-receptor complex. sciencesnail.com This quantitative understanding is crucial for designing drugs that are both potent and selective for their intended target. malvernpanalytical.com

The quantitative analysis of ligand-receptor binding provides key parameters that describe a drug's interaction with its target. While specific quantitative binding affinity data (such as Kᵢ or Kₐ values) for the prodrug this compound are not detailed in the reviewed literature, the principles of such analysis are well-established. The binding affinity of its active metabolite, Alprenolol, is characterized by its function as a non-selective antagonist for β-adrenergic receptors. drugbank.com

The affinity of a ligand for a receptor is commonly expressed using several metrics, which are determined through radioligand binding assays and other experimental techniques. nih.gov

| Parameter | Definition | Interpretation |

| Kₐ (Dissociation Constant) | The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. malvernpanalytical.comsciencesnail.com | A lower Kₐ value indicates a higher binding affinity between the ligand and the receptor. |

| Kᵢ (Inhibition Constant) | The concentration of a competing ligand (inhibitor) that would occupy 50% of the receptors if no other ligand were present. sciencesnail.comnih.gov | A lower Kᵢ value signifies a more potent inhibitor. |

| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%. sciencesnail.comnih.gov | It is an operational measure of potency that is dependent on experimental conditions. |

These parameters are essential for comparing the potency and selectivity of different compounds and for understanding their pharmacological profiles. nih.govresearchgate.net

Determination of Association (k_on) and Dissociation (k_off) Rates

The interaction between a ligand, such as this compound, and its receptor is a dynamic process characterized by the rates of two key events: association and dissociation. sprpages.nl The association rate constant, denoted as k_on (or kₐ), quantifies the speed at which the drug binds to its receptor to form a drug-receptor complex. derangedphysiology.comresearchgate.net Conversely, the dissociation rate constant, k_off (or k_d), represents the rate at which this complex breaks apart, freeing the drug and the receptor. derangedphysiology.commalvernpanalytical.com These kinetic parameters are crucial as they provide a more detailed understanding of a drug's behavior than the equilibrium dissociation constant (K_D) alone, which is the ratio of k_off to k_on (K_D = k_off/k_on). sprpages.nlderangedphysiology.comresearchgate.net

The determination of these rate constants is fundamental in pharmacology. For instance, a drug with a slow dissociation rate (a low k_off) will remain bound to its target for a longer period, potentially leading to a more sustained therapeutic effect, a concept often referred to as a long residence time. nih.gov The association rate (k_on) is influenced by factors such as the concentration of the drug and receptor, as well as the physicochemical properties that facilitate the initial encounter and binding. nih.gov

While the theoretical importance of k_on and k_off for characterizing the binding of this compound to its primary beta-adrenergic receptor targets is well-established, specific experimentally determined values for this compound are not prominently available in the public scientific literature. Research on related beta-adrenergic antagonists, such as Alprenolol, has utilized methods like radioligand binding assays with extrinsic signals (e.g., ³H-dihydroalprenolol) and intrinsic fluorescence changes to determine these kinetic constants. nih.gov For example, studies on Alprenolol binding to a monoclonal antibody revealed association rate constants in the range of 10⁴-10⁵ M⁻¹s⁻¹. nih.gov Such studies underscore the methodologies that would be applicable to fully characterize this compound's receptor interaction dynamics.

Table 1: Conceptual Relationship of Kinetic Rate Constants and Affinity

| Scenario | Association Rate (k_on) | Dissociation Rate (k_off) | Affinity (K_D = k_off/k_on) | Description |

| 1 | Fast | Fast | Same as Scenario 2 | The drug binds quickly and also comes off quickly. |

| 2 | Slow | Slow | Same as Scenario 1 | The drug binds slowly but remains bound for a longer duration. |

| 3 | Fast | Slow | High | The drug binds rapidly and stays bound, resulting in high affinity. |

| 4 | Slow | Fast | Low | The drug has difficulty binding and dissociates quickly, resulting in low affinity. |

This table illustrates that two drugs can have the same affinity (K_D) but vastly different kinetic profiles, which can significantly impact their pharmacological effect. sprpages.nlmalvernpanalytical.com

Stereospecificity in Receptor Recognition

Stereospecificity is a critical feature of drug-receptor interactions, arising from the three-dimensional nature of both the drug molecule and its binding site. nih.gov Many drugs, including this compound, are chiral molecules, meaning they exist as enantiomers—non-superimposable mirror images. These enantiomers are often designated as (+) and (-) forms based on their effect on plane-polarized light. nih.gov

Biological receptors, being composed of chiral amino acids, create a chiral environment. This structural asymmetry means that a receptor will often interact differently with the enantiomers of a chiral drug. One enantiomer may fit perfectly into the binding site, leading to a biological response, while its mirror image may bind poorly or not at all. nih.gov This difference in binding affinity and subsequent activity between stereoisomers is the essence of stereospecificity.

For beta-adrenergic antagonists as a class, it is a well-documented phenomenon that the pharmacological activity resides predominantly in one of the enantiomers. Specifically, the (-)-stereoisomer is typically hundreds or even thousands of times more potent in binding to beta-adrenergic receptors than the (+)-stereoisomer. duke.edu For example, studies on the related beta-blocker propranolol (B1214883) show that the (-)-enantiomer binds more readily to plasma proteins like alpha 1-acid glycoprotein. nih.gov While direct comparative binding studies on the individual enantiomers of this compound are not detailed in the available literature, it is expected to exhibit significant stereospecificity at beta-adrenergic receptors, consistent with the established pharmacology of this drug class.

Molecular Interaction Analysis beyond Primary Pharmacological Targets

While a drug is designed to interact with a primary pharmacological target to elicit a therapeutic effect, it may also bind to other, unintended molecular targets. This phenomenon, known as off-target interaction, is a crucial area of investigation in modern pharmacology as it can be responsible for adverse drug reactions or, in some cases, provide opportunities for drug repositioning. nih.gov

This compound's primary targets are beta-adrenergic receptors. wikipedia.orgyoutube.com However, a comprehensive understanding of its molecular interaction profile requires assessing its binding to a broader range of biological macromolecules. Such an analysis can identify potential "off-targets," which may include other classes of receptors (e.g., alpha-adrenergic, serotonergic, or muscarinic receptors), enzymes, ion channels, or transporters. nih.govnih.gov

Detailed studies profiling the specific off-target interactions of this compound are limited in the reviewed literature. However, research into related compounds provides evidence for such possibilities. For instance, a fluorescently labeled derivative of alprenolol (alprenolol-NBD) was found to bind not only to beta-2 adrenergic receptors but also with high affinity to non-specific sites on liver cells, suggesting that the core chemical structure may have the potential for broader interactions. nih.gov The investigation of off-target binding is complex but essential for a complete understanding of a drug's biological activity. Modern approaches to identify these interactions can involve proteomic platforms and computational modeling to predict and validate unintended binding events. nih.gov A full characterization of this compound would necessitate screening against a panel of such potential off-targets.

Structure Activity Relationship Sar and Lead Optimization Studies for Alprenoxime

Elucidation of Structural Determinants for Biological Activity

Information regarding the systematic modification of Alprenoxime's structure to identify key features responsible for its biological activity is not present in the available search results. Structure-activity relationship studies typically involve synthesizing and testing a series of analogs to determine which parts of the molecule are essential for its therapeutic action. numberanalytics.comnih.govmdpi.com Without specific studies on this compound, it is not possible to detail the structural determinants for its activity.

In Silico Approaches for SAR Characterization

The use of computational methods to characterize the structure-activity relationship of this compound has not been specifically documented in the search findings. In silico SAR characterization often involves techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the activity of compounds based on their chemical structure. nih.govnih.govnih.gov While these are common methodologies, their application to this compound is not described in the provided results.

Rational Design Strategies for this compound Derivatives

There is no information available in the search results regarding the rational design of this compound derivatives. Rational drug design involves creating new molecules with improved properties based on an understanding of the biological target. patsnap.comrsc.orgnih.govresearchgate.net This can include modifying functional groups, optimizing stereochemistry, or scaffold hopping to enhance activity and selectivity. numberanalytics.com However, specific examples or strategies related to this compound are absent from the search results.

Computational Modeling in SAR and Drug Design Studies

While computational modeling is a cornerstone of modern drug discovery, specific models and simulations for this compound are not detailed in the provided search results. nih.gov Computational chemistry tools are used to simulate molecular interactions and predict properties, aiding in the design of new drug candidates. researchgate.net

Predictive Modeling for Compound Activity

The development and application of predictive models for the biological activity of this compound are not described in the available literature. Predictive modeling in healthcare and drug discovery uses algorithms to forecast outcomes based on existing data, but specific models for this compound have not been identified. nih.govnih.govresearchgate.net

Molecular Docking and Binding Affinity Predictions

Specific molecular docking studies predicting the binding pose and affinity of this compound and its derivatives to their biological target are not available in the search results. Molecular docking is a computational technique that simulates the interaction between a small molecule and a protein to estimate binding affinity. nih.govopenmedicinalchemistryjournal.combiorxiv.orgthesciencein.org

Optimization of Binding Affinity and Selectivity through Structural Modification

Details on the structural modifications of this compound aimed at improving its binding affinity and selectivity are not present in the provided search results. Optimizing these properties is a critical step in drug development and often involves iterative cycles of design, synthesis, and testing. nih.govnih.gov

Preclinical Research Models and Methodologies for Alprenoxime Evaluation

In Vitro Experimental Models

In vitro studies are fundamental in the early stages of drug development to elucidate a compound's activity and properties in a controlled environment, independent of systemic physiological effects. For alprenoxime, these studies have been crucial in understanding its stability and receptor interaction.

Cell Biology and Immunology Studies

Publicly available research provides limited specific information regarding the evaluation of this compound using dedicated cell biology or immunology studies, such as those involving specific immune cell lines or lymphocytes. However, general studies on related β-blockers like alprenolol (B1662852) and propranolol (B1214883) have utilized cultured cell lines, such as S49 lymphoma cells and BC3H-1 muscle cells, to investigate β-adrenergic receptor regulation. nih.gov These studies have shown that certain β-blockers can lead to a down-regulation of β-adrenergic receptor numbers. nih.gov While not specific to this compound, this type of research on the parent compound, alprenolol, provides a basis for understanding the potential cellular mechanisms that could be influenced by this compound following its conversion.

Organ-Specific Tissue Studies (e.g., bladder preparations)

There is a scarcity of publicly accessible data detailing the evaluation of this compound on isolated organ-specific tissues such as bladder preparations. While anticholinergic agents, which can affect bladder function, have been designed using soft drug approaches, specific studies linking this compound to bladder tissue pharmacology are not readily found in the reviewed literature. nih.govupenn.edu Research on related β-adrenoceptor antagonists has sometimes included isolated organ models to characterize their pharmacological effects, but specific findings for this compound in this context are not documented in the available sources. researchgate.net

In Vivo Animal Models for Pharmacological Research

In vivo animal models are indispensable for evaluating the integrated physiological and pharmacological effects of a drug candidate. The preclinical assessment of this compound has involved both rodent and non-rodent species to determine its therapeutic potential and systemic effects.

Rodent Models (Rats, Mice) in this compound Research

Rats have been a key rodent model in the pharmacological evaluation of this compound. nih.govnih.gov Studies in rats have been instrumental in comparing the systemic cardiovascular effects of this compound to its active metabolite, alprenolol. nih.gov

Key Research Findings in Rats:

Cardiovascular Effects: Intravenous bolus injection of this compound in rats resulted in insignificant and transient bradycardia, in stark contrast to alprenolol, which produced a sustained and significant decrease in heart rate. nih.gov This finding highlights the site-specific action of the prodrug, with minimal systemic β-adrenergic blockade.

β-Adrenergic Blocking Activity: When assessed against isoprenaline-induced tachycardia, this compound demonstrated only transient and brief activity, whereas alprenolol induced a significant and long-lasting β-blockade. nih.gov

While mice are a common rodent model in drug discovery, specific pharmacological studies detailing the use of mice for this compound evaluation were not prominently featured in the reviewed literature. itrlab.commdpi.com However, the general principles of using rodent models for assessing β-blocker activity are well-established. nih.gov

Table 1: Comparative Cardiovascular Effects of this compound and Alprenolol in Rats

| Compound | Administration Route | Observation | Duration of Effect |

|---|---|---|---|

| This compound | Intravenous | Insignificant, transient bradycardia | Brief |

| Alprenolol | Intravenous | Sustained, significant bradycardia | Long-lasting (>30 min) |

Non-Rodent Models (Dogs, Rabbits) in this compound Research

Non-rodent models, particularly rabbits, have been central to the preclinical evaluation of this compound, primarily due to their established use in ophthalmic drug research. nih.govnih.gov The rabbit eye shares anatomical and physiological similarities with the human eye, making it a suitable model for glaucoma studies. nih.gov

Key Research Findings in Rabbits:

Intraocular Pressure (IOP) Reduction: Topical administration of this compound to rabbits produced a significant and sustained reduction in IOP, starting as early as 30 minutes and lasting for over six hours. nih.gov This ocular hypotensive effect is the primary therapeutic target for its development as an anti-glaucoma agent.

Systemic Effects: Similar to findings in rats, intravenous administration of this compound in rabbits led to only insignificant transient bradycardia. nih.gov No cardiovascular effects were observed after topical administration, further supporting its site-specific activity and improved safety profile compared to systemically administered β-blockers. nih.gov

Ocular Metabolism: Studies on oxime and methoxime analogs of β-blockers in rabbits have shown that these prodrugs are converted to their active parent compounds within various eye compartments. nih.gov

While dogs are frequently used as a non-rodent species in preclinical toxicology studies, specific pharmacological research on this compound in dogs is not extensively detailed in the available literature. mdpi.comcore.ac.uk

Table 2: Ocular and Systemic Effects of this compound in Rabbits

| Parameter | Administration Route | Finding | Significance |

|---|---|---|---|

| Intraocular Pressure | Topical | Significant and sustained reduction | Demonstrates therapeutic potential for glaucoma |

| Heart Rate | Intravenous | Insignificant, transient bradycardia | Indicates minimal systemic cardiovascular side effects |

| Heart Rate | Topical | No significant activity | Confirms site-specific action and safety for ophthalmic use |

Model Selection Considerations for Predictive Value in Drug Development

The selection of appropriate preclinical models is critical for the successful translation of nonclinical findings to human clinical trials. itrlab.comaofoundation.org The choice of animal models for evaluating this compound was guided by the specific therapeutic indication and the need to assess both local efficacy and systemic safety.

Relevance to Therapeutic Area: For an anti-glaucoma agent like this compound, the rabbit is a highly relevant model due to the anatomical and physiological similarities of its eye to that of humans, particularly concerning aqueous humor dynamics. nih.gov The use of rabbits allows for direct measurement of IOP, the primary efficacy endpoint for glaucoma treatments. arvojournals.orgnih.gov

Assessment of Systemic Side Effects: The use of both rats and rabbits was crucial to demonstrate the key advantage of this compound as a prodrug: its ability to exert a local therapeutic effect in the eye while minimizing the systemic side effects (e.g., bradycardia) associated with its active metabolite, alprenolol. nih.gov Comparing the effects of topical and intravenous administration in these models provided strong evidence for its site-specific action.

Predictive Value for Human Safety: The goal of preclinical safety testing is to identify potential human toxicities. itrlab.com Regulatory guidance often requires testing in both a rodent and a non-rodent species to increase the predictive value of these studies. itrlab.com The data from rats and rabbits on the cardiovascular safety of this compound would be a critical component of a preclinical data package for regulatory submission. While specific studies on this compound in dogs were not found, dogs are a common choice for a second, non-rodent species in general toxicology assessments. mdpi.com

Comparative Analysis of Systemic vs. Localized Pharmacological Effects in Research Models

Preclinical research on this compound has focused on differentiating its pharmacological effects when administered locally versus systemically. These studies are crucial for establishing its profile as a site-specific drug, particularly for ophthalmic applications. The primary goal is to achieve a potent therapeutic effect at the target site while minimizing or eliminating systemic side effects commonly associated with the parent compound, alprenolol.

Research models, primarily involving rabbits and rats, have been employed to evaluate these distinct effects. The key localized effect studied is the reduction of intraocular pressure (IOP), while the main systemic effect monitored is cardiovascular, specifically bradycardia (slowing of the heart rate) and beta-adrenergic blockade.

Detailed Research Findings

Studies have demonstrated that this compound is highly effective in reducing IOP when applied topically to the eye. Following topical administration in rabbits, a significant reduction in IOP was observed, beginning as early as 30 minutes and lasting for over six hours. nih.gov This indicates a potent and sustained local pharmacological action within the ocular environment.

In stark contrast, the systemic effects of this compound were found to be minimal and transient, especially when compared to its parent compound, alprenolol. nih.gov When this compound was administered intravenously (a direct systemic route) to both rats and rabbits, it resulted in only an insignificant and brief period of bradycardia. nih.gov Furthermore, after topical or oral administration, no significant cardiovascular activity was detected. nih.gov

This contrasts sharply with alprenolol, which, when administered at a similar dose, produced a significant and sustained bradycardia for more than 30 minutes. nih.gov The beta-adrenergic blocking activity, assessed by challenging the system with isoprenaline-induced tachycardia, further supports these findings. This compound exhibited only a transient and brief beta-blocking activity, whereas alprenolol induced a significant and long-lasting blockade. nih.gov

These findings underscore the site-specific design of this compound. It is engineered to exert its primary pharmacological action locally at the site of application (the eye) and to be rapidly metabolized or have a low affinity for systemic receptors, thereby avoiding significant cardiovascular side effects. nih.gov

Data Tables

The following tables summarize the comparative findings from preclinical research models.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Rabbits (Localized Effect)

| Administration Route | Onset of Action | Duration of Effect | Finding |

| Topical | 30 minutes | > 6 hours | Significant reduction in IOP nih.gov |

Table 2: Comparative Cardiovascular Effects of this compound vs. Alprenolol (Systemic Effect)

| Compound | Administration Route | Animal Model | Cardiovascular Effect (Bradycardia) | Beta-Adrenergic Blockade |

| This compound | Intravenous | Rats & Rabbits | Insignificant and transient nih.gov | Transient and brief nih.gov |

| Topical | Rats & Rabbits | No significant activity found nih.gov | No significant activity found nih.gov | |

| Oral | Rats & Rabbits | No significant activity found nih.gov | No significant activity found nih.gov | |

| Alprenolol | Intravenous | Rats & Rabbits | Significant and sustained (>30 min) nih.gov | Significant and long-lasting nih.gov |

This comparative analysis of preclinical data clearly illustrates the pharmacological profile of this compound as a potent, locally acting agent with a significantly improved therapeutic index due to its minimal systemic side effects. nih.gov

Advanced Research Methodologies and Theoretical Studies on Alprenoxime

Spectroscopic Analysis of Oxime-Containing Molecules (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. bpsbioscience.com It operates by probing the magnetic properties of atomic nuclei, such as proton (¹H) and carbon-13 (¹³C), providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. bpsbioscience.comnih.gov For oxime-containing molecules like Alprenoxime, NMR is crucial for verifying the molecular structure, identifying the correct isomer (E/Z configuration) of the oxime group, and characterizing its purity.

The general process involves dissolving the compound in a suitable solvent, often containing a reference standard like tetramethylsilane (B1202638) (TMS), and placing it within a strong magnetic field. researchgate.net The resulting NMR spectrum displays signals (resonances) at different chemical shifts, measured in parts per million (ppm). bellbrooklabs.com The position of a signal indicates the electronic environment of the nucleus, the integration (area under the peak) reveals the number of equivalent nuclei, and the splitting pattern (multiplicity) provides information about neighboring nuclei. bellbrooklabs.com Two-dimensional NMR techniques, such as COSY and HSQC, can further establish correlations between different atoms, confirming the complete structural assignment. nih.gov While these methods are standard for the characterization of molecules like this compound, specific NMR spectral data for this compound are not detailed in publicly available research.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools to investigate molecular interactions at an atomic level. wereszczynskilab.orgnih.gov These methods are particularly valuable for studying how a ligand, such as Alprenolol (B1662852) (the active form of this compound), interacts with its biological target, the β2-adrenergic receptor (β2AR). nih.govresearchgate.net

All-atom MD simulations can model the spontaneous binding of a drug to its receptor without any guiding forces, providing a detailed view of the entire process from initial association to the final binding pose. researchgate.net These simulations place the ligand at a distance from the receptor in a solvated, physiologically relevant environment and track the physical movements of every atom over time. wereszczynskilab.orgresearchgate.net

Theoretical calculations derived from simulation data allow for the quantification of key molecular parameters. A significant parameter is the binding free energy, which indicates the affinity of a ligand for its receptor. For the interaction between Alprenolol and the β2AR, free-energy perturbation calculations based on MD simulations determined a binding energy of -13.4 ± 1.6 kcal/mol. researchgate.net This calculated value is in close agreement with experimentally derived binding energies, validating the accuracy of the simulation. researchgate.net Furthermore, simulations can estimate kinetic parameters; the on-rate for Alprenolol binding to β2AR was calculated from simulations to be 3.1 x 10⁷ M⁻¹s⁻¹, which is comparable to the experimental rate of approximately 1.0 x 10⁷ M⁻¹s⁻¹. researchgate.net

MD simulations have successfully captured the atomic-level details of Alprenolol binding to the β2-adrenergic receptor. researchgate.net These unbiased simulations revealed a dominant binding pathway where the ligand consistently enters the receptor's binding pocket.

Key findings from these simulations include:

Binding Pathway: In the majority of simulations (11 out of 12), Alprenolol was observed to approach the receptor and pass between extracellular loops 2 and 3 (ECL2/ECL3). researchgate.net It then moves through a crevice formed by ECL2 and transmembrane helices 5, 6, and 7 to access the final binding pocket. researchgate.net

Intermediate States: The binding process is not a single step. Alprenolol pauses at common, metastable intermediate conformations along this pathway, highlighting the complex energy landscape of the binding event. researchgate.net

Energetic Barriers: The simulations identified two main energetic barriers that the drug must overcome. The first is an expected barrier located near the binding pocket itself. researchgate.net The second is an unexpected, earlier barrier at the receptor surface, which appears to be linked to the significant dehydration of both the drug and the receptor that occurs far from the binding site. researchgate.net

The table below summarizes the key events and findings from the molecular dynamics simulations of Alprenolol binding to its receptor.

| Feature | Description | Source |

| Ligand | Alprenolol (active form of this compound) | researchgate.net |

| Receptor | β2-Adrenergic Receptor (β2AR) | researchgate.net |

| Primary Entry Route | Between extracellular loops ECL2 and ECL3, then through a crevice near helices 5, 6, and 7. | researchgate.net |

| Calculated On-Rate | 3.1 x 10⁷ M⁻¹s⁻¹ | researchgate.net |

| Calculated Binding Energy | -13.4 ± 1.6 kcal/mol | researchgate.net |

| Identified Barriers | 1. Proximal to the binding pocket (expected). 2. At the receptor surface, associated with drug-receptor dehydration (unexpected). | researchgate.net |

Development of Novel Assay Technologies for this compound Research (e.g., Time-Resolved Förster Resonance Energy Transfer for Binding Kinetics)

The development of novel assay technologies is critical for high-throughput screening and detailed characterization of ligand-receptor interactions. bpsbioscience.combellbrooklabs.com Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is an advanced assay technique used to study the binding of two molecules in real-time. bpsbioscience.comnih.gov This method combines standard FRET with time-resolved fluorescence measurement, which significantly reduces background interference from compound autofluorescence or light scattering. bellbrooklabs.comnih.gov

The principle of TR-FRET involves a donor fluorophore (typically a long-lifetime lanthanide like terbium or europium) and an acceptor fluorophore. bpsbioscience.comnih.gov When a donor-labeled molecule and an acceptor-labeled molecule bind, they are brought into close proximity (~100 Å), allowing non-radiative energy transfer from the excited donor to the acceptor. nih.govnih.gov This results in a measurable fluorescent signal from the acceptor. nih.gov Because the lanthanide donor has a long fluorescence lifetime, the signal can be measured after a delay, filtering out short-lived background noise and increasing the signal-to-noise ratio. nih.govnih.gov

This technology is highly suitable for:

High-Throughput Screening (HTS): Its homogeneous, mix-and-read format makes it ideal for screening large compound libraries to identify new ligands. bellbrooklabs.comthermofisher.com

Binding Kinetics: TR-FRET can be used in competition assays to determine the binding affinity (Ki or IC50) of unlabeled compounds (like this compound or Alprenolol) by measuring their ability to displace a fluorescently labeled tracer from the receptor. nih.gov

Studying Different Receptor States: The assay can be adapted to measure ligand affinity for various receptor conformations. nih.gov

While TR-FRET represents a powerful tool for characterizing the binding kinetics of compounds like this compound, specific research applying this technology to this compound has not been reported in the reviewed literature.

Investigation of Bioactivation and Biotransformation Pathways of this compound in Ocular Tissues

This compound is a prodrug, meaning it is an inactive or less active molecule that is metabolically converted into the active drug, Alprenolol, within the body. wikipedia.orgresearchgate.net This strategy is particularly useful for ocular drug delivery to overcome the eye's natural barriers and improve the physicochemical properties of the parent drug. nih.govmdpi.com The use of a prodrug like this compound aims to enhance corneal penetration and ensure site-specific activation, thereby increasing therapeutic efficacy while minimizing systemic side effects. nih.govnih.gov

The bioactivation of this compound in ocular tissues occurs through a sequential, two-step enzymatic process: nih.gov

Hydrolysis: The oxime group of this compound is first hydrolyzed by oxime hydrolase enzymes. This reaction converts this compound into an intermediate ketone metabolite.

Reduction: The ketone intermediate is then rapidly reduced by ketone reductase enzymes to form the pharmacologically active S-(-)-stereoisomer of Alprenolol. nih.gov

These key metabolic enzymes are not uniformly distributed throughout the eye. Research indicates that oxime hydrolase and ketone reductases are found predominantly in the iris-ciliary body. nih.gov This localized enzymatic activity allows for targeted release of the active drug in the anterior segment of the eye, which is desirable for therapeutic action. mdpi.comnih.gov

The table below outlines the biotransformation pathway of this compound.

| Step | Reaction | Enzyme | Primary Ocular Location | Product | Source |

| 1 | Hydrolysis of the oxime moiety | Oxime Hydrolase | Iris-ciliary body | Ketone intermediate | nih.gov |

| 2 | Reduction of the ketone | Ketone Reductase | Iris-ciliary body | Alprenolol (active drug) | nih.gov |

Broader Implications and Future Research Directions in Alprenoxime Studies

Advancements in Site-Specific Drug Delivery Research

Alprenoxime serves as a prime example of a site-specific chemical delivery system (CDS) designed to enhance therapeutic efficacy at a target location while minimizing systemic exposure and side effects. nih.gov Research into this compound was foundational in demonstrating the potential of this approach, particularly for ocular drug delivery.

Detailed Research Findings: this compound was engineered as a novel antiglaucoma agent based on the beta-blocker alprenolol (B1662852). nih.gov The core concept was to create a more lipophilic derivative that could effectively penetrate the eye's biological membranes. Once at the target site, it is designed to convert to the active drug, alprenolol, thereby exerting its therapeutic effect of reducing intraocular pressure (IOP).

Pharmacological evaluations in rabbit models demonstrated that topically administered this compound produced a significant and sustained reduction in IOP for over six hours. nih.gov In contrast, when administered intravenously to rats and rabbits, this compound induced only insignificant and transient bradycardia (slowing of the heart rate). This is a stark contrast to its parent compound, alprenolol, which caused a significant and long-lasting beta-blockade and bradycardia when administered systemically at similar doses. nih.gov This research highlights a significant improvement in the therapeutic index, showcasing potent local action with minimal systemic cardiovascular activity. nih.gov

The principles demonstrated by this compound's design are part of a broader effort to improve drug delivery. Novel systems for other beta-blockers and antihypertensive agents have been explored, including transdermal patches, pulsatile release systems, and 3D-printed gastro-retentive devices, all aimed at improving bioavailability and patient compliance while reducing side effects. nih.govresearchgate.netpensoft.netresearchgate.netnih.gov The success of this compound's site-specific strategy supports the continued development of targeted approaches, such as brain-targeting chemical delivery systems designed to cross the blood-brain barrier for treating central nervous system disorders. nih.govnih.govmdpi.com

Table 1: Comparative Pharmacological Effects of this compound vs. Alprenolol

| Parameter | This compound (AO) | Alprenolol (ALP) | Reference |

|---|---|---|---|

| Effect on Intraocular Pressure (Topical) | Significant, long-lasting reduction | Not the primary focus of the cited study for topical comparison | nih.gov |

| Systemic Beta-Blockade (vs. Isoprenaline-Tachycardia) | Transient, brief activity | Significant, long-lasting beta blockade | nih.gov |

| Cardiovascular Effect (IV Administration) | Insignificant, transient bradycardia | Sustained, significant bradycardia | nih.gov |

| Therapeutic Index | Significantly improved due to site-specificity | Standard for a systemically active beta-blocker | nih.gov |

Contributions to Understanding Prodrug Mechanisms and Design

This compound is a quintessential example of a carrier-linked prodrug, specifically a Chemical Delivery System (CDS), where a therapeutic agent is chemically modified to form an inactive precursor. nih.govijpcbs.com This precursor is designed to overcome a biological barrier and then undergo a predictable, site-specific transformation in vivo to release the active parent drug. ijpcbs.comresearchgate.net

The design of this compound contributes significantly to the field of prodrug research by illustrating several key principles:

Overcoming Barriers: The addition of an oxime functional group to alprenolol increases its lipophilicity, a critical factor for enhancing penetration through the cornea into the eye. nih.gov This strategy is a common goal in prodrug design for improving absorption across biological membranes. nih.gov

Site-Specific Activation: The ideal prodrug remains largely inactive in systemic circulation and is converted to the active form at the target site. jiwaji.edu this compound's design achieves this by undergoing enzymatic or chemical conversion to alprenolol within the eye, concentrating the therapeutic effect where it is needed for glaucoma treatment. nih.gov

Minimizing Systemic Toxicity: By limiting the amount of active drug in systemic circulation, the prodrug approach, as exemplified by this compound, drastically reduces the potential for systemic side effects, such as the cardiovascular effects typical of beta-blockers. nih.govijpcbs.com

The prodrug strategy is a versatile and powerful method applied to many drugs to enhance properties like aqueous solubility or lipophilicity, improve bioavailability, and achieve targeted delivery. nih.govnih.gov The success of this compound reinforces the value of integrating prodrug design early in the drug discovery process to resolve pharmacokinetic or biopharmaceutical challenges. nih.gov

Research on this compound's Potential in Addressing Neurodegenerative Pathways (e.g., Parkinson's Disease, Alzheimer's Disease)

While this compound itself was developed for glaucoma, the principles behind its design hold potential for addressing central nervous system (CNS) disorders like Parkinson's and Alzheimer's disease. nih.gov There is no direct research linking this compound to these neurodegenerative diseases; however, the strategy of using a Chemical Delivery System (CDS) to target a drug to a specific organ is highly relevant. nih.govnih.gov

The primary challenge in treating many brain disorders is overcoming the blood-brain barrier (BBB), which restricts the entry of most therapeutic molecules. nih.govmdpi.com A CDS approach, analogous to this compound's design for the eye, could be used to deliver drugs to the brain. nih.gov Such a system involves a lipophilic prodrug that can cross the BBB, which is then "locked" inside the brain via enzymatic conversion to a less lipophilic, charged molecule. This trapped molecule can then act as a reservoir for the sustained release of the active drug. nih.govnih.gov

Furthermore, the parent drug class, beta-blockers, and their adrenergic receptors are subjects of investigation in neurodegeneration.

Alzheimer's Disease: Research has explored links between lipid metabolism, inflammation, and the amyloid-β and tau protein pathologies that are hallmarks of Alzheimer's. nih.govnih.govplos.orgyoutube.com Some studies have investigated how modulating various receptor systems might influence these pathways. nih.gov

Parkinson's Disease: This disease is characterized by the loss of dopaminergic neurons and the accumulation of alpha-synuclein. hopkinsmedicine.orguspharmacist.com Some research has explored alpha-adrenergic receptor antagonists for potential neuroprotective effects, indicating that adrenergic signaling is a relevant area of study in Parkinson's. uspharmacist.com The potential to use antidiabetic agents, which can influence metabolic and inflammatory pathways, is also being explored for both Alzheimer's and Parkinson's. nih.gov

Future research could therefore explore designing an this compound-like CDS to deliver beta-blockers or other neuroprotective agents to the brain, potentially influencing pathways related to protein aggregation, neuroinflammation, or metabolic dysfunction implicated in Alzheimer's or Parkinson's disease. hopkinsmedicine.orgnih.govparkinsonsnewstoday.com

Exploration of Unexplored Receptor Interactions and Signaling Pathways

The primary, intended mechanism of this compound involves its conversion to alprenolol, which then acts as an antagonist at beta-adrenergic receptors. nih.gov However, the this compound molecule is a distinct chemical entity from its parent drug, and its full pharmacological profile may not be completely understood. A potential avenue for future research is the exploration of its interactions with other, currently unexplored, receptors and signaling pathways.

The study of receptor binding profiles is crucial in pharmacology, as off-target interactions are often responsible for unexpected side effects or can reveal new therapeutic uses for a compound. nih.govnih.gov A comprehensive screening of this compound against a wide panel of receptors and enzymes could reveal previously unknown affinities. This exploration could answer whether this compound itself has any intrinsic activity, synergistic effects, or other interactions beyond simply serving as a precursor to alprenolol.

Methodological Innovations and Translational Research Approaches for this compound

The initial pharmacological evaluation of this compound utilized established animal models, including measuring intraocular pressure in rabbits and assessing cardiovascular effects in rats and rabbits. nih.gov These methods were effective in demonstrating the principle of site-specific delivery. Future studies on this compound or similar compounds could benefit from methodological innovations and a more structured translational research framework. nih.govnih.gov

Methodological Innovations:

Advanced In Vivo Imaging: Techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET) could be used to non-invasively track the biodistribution of a labeled this compound analogue in real-time, confirming its accumulation in the target organ (e.g., the eye or brain) and its clearance from systemic circulation. nukleertipseminerleri.org

Organoid and "In Vitro" Models: The use of 3D organoids or "clinical trials in a dish" (CTiD) using patient-derived cells could provide more sophisticated preclinical models. nih.govnih.gov For instance, retinal or brain organoids could be used to study efficacy and cellular mechanisms in a human-relevant context before animal testing. nih.gov

Computational Modeling: In silico methods can be used to predict the metabolic conversion of this compound and model its pharmacokinetic/pharmacodynamic (PK/PD) properties, helping to refine the design of next-generation chemical delivery systems.

Translational Research Approaches: Translational research aims to bridge the gap between preclinical discoveries and clinical applications. nih.govnih.gov For a compound like this compound, this would involve a deliberate pathway from animal models to human studies. This includes meticulous selection of animal models that mimic the human condition and the use of biomarkers to provide measurable evidence of a drug's effect. nih.govnih.govyoutube.com For example, translating the this compound concept to neurodegenerative disease would require using validated transgenic animal models of Alzheimer's or Parkinson's and identifying relevant biomarkers, such as levels of amyloid-β or alpha-synuclein, to measure therapeutic impact. nih.govnih.govigakuken.or.jp

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Alprenoxime?

this compound synthesis typically involves oxidation of aryloxy-β-amino alcohols using activated dimethylsulfoxide (DMSO), which facilitates a neighboring group effect for C-N oxidation. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. Detailed protocols for oxidation reactions and analytical validation are outlined in foundational studies .

Q. How can researchers design studies to investigate this compound's mechanism of action in glaucoma models?

Preclinical studies should employ intraocular pressure (IOP) measurements in animal models (e.g., rabbits or primates) using tonometry. Dose-response curves and comparative analyses with established β-adrenoceptor blockers (e.g., timolol) are critical. Include controls for systemic β-blockade effects, as this compound’s site-specific action in the eye may lack systemic absorption .

Q. What safety assessment protocols are essential for early-phase clinical trials of this compound?

Phase 1 trials should evaluate hematology, biochemistry, urine analysis, cardiovascular/respiratory parameters, and ocular tolerance (e.g., pain or foreign body sensation). For systemic β-blockade, monitor isoproterenol-induced tachycardia responses. Safety thresholds are established in human trials where 1.0% this compound ophthalmic solution administered twice daily for 14 days showed no adverse effects .

Advanced Research Questions

Q. How should researchers resolve contradictions between preclinical efficacy and clinical outcomes (e.g., lack of IOP reduction in human trials)?

Discrepancies may arise from interspecies differences in drug metabolism or ocular anatomy. Mitigate this by:

Q. What analytical challenges arise in distinguishing (E)-Alprenoxime isomers, and how can they be addressed?

Isomeric differentiation requires chiral chromatography (e.g., chiral HPLC or supercritical fluid chromatography) and circular dichroism (CD) spectroscopy. Ensure purity thresholds (>98%) to avoid confounding pharmacological results. Structural elucidation via X-ray crystallography may be necessary for ambiguous cases .

Q. What strategies optimize this compound synthesis for scalability without compromising stereochemical integrity?

Use catalytic asymmetric synthesis to enhance enantiomeric excess (ee). Monitor reaction conditions (temperature, solvent polarity) to prevent racemization. Process analytical technology (PAT) tools, such as in-line FTIR, can ensure real-time quality control. Reference guidelines for chemical structure presentation to avoid overcrowding figures .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to the Beilstein Journal of Organic Chemistry standards:

- Publish detailed synthetic procedures, including solvent batches and instrument calibration data.

- Provide raw spectral data in supplementary materials.

- Use metric units and define statistical significance thresholds (e.g., p < 0.05) explicitly .

Q. What ethical considerations are critical when designing clinical trials for this compound?

Follow Institutional Review Board (IRB) protocols for participant selection, emphasizing informed consent and exclusion criteria (e.g., pre-existing cardiovascular conditions). Document systemic monitoring rigorously, as seen in trials where systemic β-blockade was absent, ensuring ethical transparency in risk-benefit communication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.